5-(2-Fluoro-ethoxy)-nicotinic acid chemical structure and properties
5-(2-Fluoro-ethoxy)-nicotinic acid chemical structure and properties
Topic: 5-(2-Fluoro-ethoxy)-nicotinic acid: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Radiochemists, and Drug Discovery Scientists
Executive Summary
5-(2-Fluoro-ethoxy)-nicotinic acid (CAS: 1512576-53-2) is a fluorinated pyridine derivative utilized primarily as a pharmacophore in medicinal chemistry and a precursor in radiopharmaceutical development.[1] Structurally, it consists of a nicotinic acid (niacin) core functionalized at the C5 position with a 2-fluoroethoxy moiety.[1]
This modification serves two critical functions in drug design:
-
Physicochemical Optimization: The fluoroethoxy group modulates lipophilicity (LogP) and metabolic stability compared to the parent hydroxyl or methoxy analogs.[2]
-
Radiotracer Development: It functions as a "cold standard" or structural template for Fluorine-18 labeled Positron Emission Tomography (PET) tracers targeting the G-protein coupled receptor GPR109A (HM74A) or as a prosthetic group for labeling amino acids (e.g., fluoroethoxy-tryptophan).
Chemical Identity & Structural Analysis[2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-(2-fluoroethoxy)pyridine-3-carboxylic acid |
| Common Name | 5-(2-Fluoroethoxy)nicotinic acid |
| CAS Registry Number | 1512576-53-2 |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| SMILES | C1=C(C=NC=C1OCCF)C(=O)O |
| InChI Key | KZEXJCMJJKJGOF-UHFFFAOYSA-N |
Structural Features
The molecule comprises three distinct functional zones:
-
Pyridine Ring: The aromatic scaffold providing π-π stacking interactions and hydrogen bond acceptance (via the ring nitrogen).
-
Carboxylic Acid (C3): A hydrogen bond donor/acceptor essential for binding to the arginine residue in the GPR109A orthosteric site.[2]
-
2-Fluoroethoxy Tail (C5): An ether linkage acting as a bioisostere for longer alkyl chains.[2] The terminal fluorine atom introduces a strong dipole and blocks metabolic oxidation at the terminal carbon, potentially extending the half-life compared to a non-fluorinated ethoxy group.
Physicochemical Properties[2][3][4][5][6]
The introduction of the fluoroethoxy group alters the properties of the parent nicotinic acid significantly, improving membrane permeability while maintaining water solubility.[2]
| Property | Value (Experimental/Predicted) | Context |
| LogP | ~0.3 - 0.6 | More lipophilic than nicotinic acid (LogP 0.2), aiding BBB penetration. |
| pKa (Acid) | ~3.8 - 4.2 | The electron-withdrawing ethoxy group slightly lowers the pKa of the carboxylic acid relative to niacin. |
| pKa (Pyridine N) | ~2.5 - 3.0 | Reduced basicity due to the inductive effect of the C5-oxygen. |
| Topological Polar Surface Area (TPSA) | ~66 Ų | Favorable for oral bioavailability and CNS penetration.[2] |
| Solubility | Soluble in DMSO, Methanol, Dilute Base | Moderate water solubility at neutral pH; high solubility as a sodium salt.[2] |
Synthetic Pathways[1][2]
The synthesis of 5-(2-Fluoro-ethoxy)-nicotinic acid typically proceeds via O-alkylation of 5-hydroxynicotinic acid. This approach allows for the late-stage introduction of the fluorine moiety, which is critical if adapting the protocol for F-18 radiolabeling.
Synthesis Logic Diagram (Graphviz)
Figure 1: Synthetic pathways for 5-(2-Fluoro-ethoxy)-nicotinic acid. The ester protection route is preferred to prevent O-alkylation of the carboxylate.
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for 5-alkoxynicotinic acids.
Step 1: Esterification (Protection)
-
Dissolve 5-hydroxynicotinic acid (1.0 eq) in anhydrous methanol.
-
Add catalytic concentrated H₂SO₄ (0.1 eq).
-
Reflux for 12 hours.
-
Concentrate in vacuo and neutralize with NaHCO₃ to yield Methyl 5-hydroxynicotinate .
Step 2: Etherification (Williamson Ether Synthesis)
-
Reagents: Methyl 5-hydroxynicotinate (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide).[2]
-
Procedure:
-
Suspend methyl 5-hydroxynicotinate and K₂CO₃ in DMF under Nitrogen atmosphere.
-
Stir at 60°C for 30 minutes to generate the phenoxide anion.
-
Add 1-Bromo-2-fluoroethane dropwise.[2]
-
Heat to 80°C and stir for 4-6 hours. Monitor by TLC (or LC-MS).[2]
-
Workup: Dilute with water, extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc) to isolate Methyl 5-(2-fluoroethoxy)nicotinate .
-
Step 3: Hydrolysis (Deprotection)
-
Dissolve the ester from Step 2 in THF/Water (1:1).[2]
-
Add Lithium Hydroxide (LiOH[2]·H₂O, 3.0 eq).
-
Stir at room temperature for 2 hours.
-
Isolation: Acidify to pH 3-4 using 1M HCl. The product, 5-(2-Fluoro-ethoxy)-nicotinic acid , will precipitate. Filter and dry.[2][3]
Biological Applications & Pharmacology[2][4][7][8]
GPR109A (HM74A) Receptor Targeting
The primary biological target for nicotinic acid derivatives is GPR109A , a Gi-coupled GPCR expressed on adipocytes and immune cells.[4]
-
Mechanism: Agonism of GPR109A inhibits adenylyl cyclase, reducing cAMP levels.[2] This leads to the inhibition of Hormone-Sensitive Lipase (HSL), thereby reducing the release of free fatty acids (FFA) into circulation.
-
Role of Fluoroethoxy Group:
-
Potency: 5-alkoxy substitution can maintain or enhance binding affinity compared to niacin.[2]
-
Flushing: A major side effect of niacin is cutaneous flushing (mediated by Langerhans cells).[2] Analogs are often screened to separate the anti-lipolytic effect (therapeutic) from the flushing effect (side effect).[2]
-
Radiopharmaceutical Precursor (PET Imaging)
This molecule is highly relevant in Positron Emission Tomography.[2][5]
-
[18F]-Labeling: The "cold" fluorine atom can be replaced by the radioisotope Fluorine-18.[6]
-
Tracer Utility:
-
GPR109A Imaging: To visualize receptor upregulation in inflammation or atherosclerosis.[2]
-
Prosthetic Group: The 5-(2-fluoroethoxy)nicotinyl moiety can be attached to amino acids or peptides to improve their pharmacokinetics and enable PET imaging (e.g., targeting LAT1 transporters).
-
Signaling Pathway Diagram[2]
Figure 2: Signal transduction pathway of GPR109A upon activation by 5-(2-Fluoro-ethoxy)-nicotinic acid.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Signal Word: Warning.
-
Handling:
-
Wear nitrile gloves and safety glasses.
-
Avoid dust formation; use in a fume hood.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can react with moisture over prolonged periods.
References
-
PubChem. (2025).[2] 5-Fluoro-2-hydroxynicotinic acid and Related Compounds. National Library of Medicine.[2] Retrieved from [Link]
-
Guchhait, S. K., et al. (2023).[2][7] Synthesis of nicotinic acid derivatives via multicomponent condensation. Tetrahedron. Retrieved from [Link]
-
Offermanns, S. (2006).[2] The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews.
-
Mester, P., et al. (2016).[2] Characterization of 5-(2-18F-fluoroethoxy)-L-tryptophan for PET imaging of the pancreas. Annals of Nuclear Medicine. Retrieved from [Link]
Sources
- 1. 5-(2-Fluoro-ethoxy)-nicotinic acid | Benchchem [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. e-century.us [e-century.us]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of 5-(2- 18F-fluoroethoxy)-L-tryptophan for PET imaging of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]



